Ethyl2-[(2-hydroxyethyl)amino]acetatehydrochloride
Description
Ethyl 2-[(2-hydroxyethyl)amino]acetate hydrochloride is an organic compound characterized by an ethyl ester backbone linked to an aminoacetic acid derivative. The amino group is substituted with a 2-hydroxyethyl moiety, and the compound exists as a hydrochloride salt.
Properties
Molecular Formula |
C6H14ClNO3 |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
ethyl 2-(2-hydroxyethylamino)acetate;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-2-10-6(9)5-7-3-4-8;/h7-8H,2-5H2,1H3;1H |
InChI Key |
UEWZFMDJQBSLHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCCO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-[(2-hydroxyethyl)amino]acetatehydrochloride typically involves the reaction of ethylenediamine with ethyl acetate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl2-[(2-hydroxyethyl)amino]acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
Ethyl2-[(2-hydroxyethyl)amino]acetatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl2-[(2-hydroxyethyl)amino]acetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Differences
- Ethyl 2-(2-aminoethoxy)acetate hydrochloride (): Differs by containing a 2-aminoethoxy group instead of a 2-hydroxyethylamino group. This substitution reduces hydrophilicity compared to the target compound.
- Bendamustine-Related Compound A (): A benzimidazole derivative with a bis(2-hydroxyethyl)amino group. The aromatic core confers rigidity and enhances binding to biological targets, making it relevant in oncology.
Pharmacological and Industrial Relevance
- Bendamustine-Related Compounds : Used as reference standards in pharmacopeial testing due to their role in quality control of anticancer drugs .
- Ethyl 2-(2-aminoethoxy)acetate hydrochloride: Simpler structure likely favors its use as a building block in drug discovery .
- Ethyl 2-chloroacetimidate hydrochloride : Reactivity as an imidate ester makes it valuable in synthesizing nucleoside analogs .
Solubility and Stability Considerations
- Hydroxyethyl vs. Aminoethoxy Groups: The 2-hydroxyethyl group (target compound) enhances water solubility compared to the aminoethoxy variant (C₆H₁₃ClN₂O₃) due to increased hydrogen bonding .
- Benzimidazole Derivatives : Reduced solubility in aqueous media due to aromaticity, necessitating formulation adjustments in pharmaceuticals .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-[(2-hydroxyethyl)amino]acetate hydrochloride, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloroethylamine hydrochloride with ethyl glycinate under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours. Yield optimization requires precise stoichiometric ratios (1:1.2 molar excess of ethyl glycinate), inert atmosphere (N₂), and post-reaction purification via recrystallization (ethanol/ether) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the ester group (δ ~4.1–4.3 ppm for CH₂O), hydroxyethylamine moiety (δ ~3.5–3.7 ppm), and hydrochloride salt (broad NH signal).
- HPLC : Reverse-phase C18 column with UV detection (λ = 210–220 nm) to assess purity (>98%).
- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ and isotopic pattern matching .
Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?
- Methodological Answer : Stability studies show degradation via hydrolysis of the ester group. Store at 2–8°C in airtight, desiccated containers. Avoid aqueous solutions at pH >7.0; use buffered solutions (pH 4–6) for short-term experiments. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity in cellular models, and what controls are essential?
- Methodological Answer :
- Assay Design : Use dose-response curves (1–100 μM) in viability assays (MTT, ATP-luciferase) with HEK-293 or HeLa cells. Include positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO ≤0.1%).
- Mechanistic Studies : Pair with ROS detection (DCFH-DA) or apoptosis markers (Annexin V/PI) to differentiate modes of action. Validate target engagement via molecular docking (PDB structures) and competitive binding assays .
Q. How should contradictory data in solubility or reactivity studies be resolved?
- Methodological Answer :
- Solubility Conflicts : Reassess solvent polarity (e.g., logP ~0.5 predicts better solubility in methanol/water mixtures). Use lyophilization for aqueous stock solutions.
- Reactivity Discrepancies : Verify reaction intermediates via in situ FTIR or LC-MS. Cross-validate using alternative synthetic routes (e.g., reductive amination vs. alkylation) .
Q. What computational strategies can predict the compound’s structure-activity relationships (SAR) for medicinal chemistry applications?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors. Train models with datasets of analogous compounds (e.g., Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride) to predict bioavailability .
- Docking Simulations : Map interactions with targets (e.g., kinases) using AutoDock Vina. Compare binding energies of halogenated vs. methoxy-substituted derivatives .
Q. What are the best practices for assessing its toxicological profile in preclinical studies?
- Methodological Answer :
- Acute Toxicity : Follow OECD 423 guidelines (dose escalation in rodents, 24–72 hr observation).
- Genotoxicity : Ames test (TA98/TA100 strains) ± metabolic activation (S9 mix).
- Safety Protocols : Adhere to OSHA standards (ventilation, PPE) due to hazards (H315/H319). Include negative controls and reference mutagens (e.g., ethyl methanesulfonate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
